molecular formula C18H20N2OS B2645445 (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034264-79-2

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2645445
CAS No.: 2034264-79-2
M. Wt: 312.43
InChI Key: GNMOTQNULQNGCA-UHFFFAOYSA-N
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Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C18H20N2OS and its molecular weight is 312.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photophysical Study of Metalated Complexes

A study focused on the synthesis of novel diimine ligands containing aromatic systems, which were then used to create luminescent Ir(III) complexes. These complexes displayed moderate to strong phosphorescence in organic solvents, indicating their potential use in material science for creating luminescent materials (Shakirova et al., 2018).

Selective Butyrylcholinesterase Inhibitors

Another research effort led to the design and synthesis of selective butyrylcholinesterase (BChE) inhibitors from a structural optimization of a 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivative. These compounds showed not only improved BChE inhibitory activity but also anti-Aβ aggregation activity, suggesting potential therapeutic applications for diseases like Alzheimer's (Jiang et al., 2019).

Characterization of Methanol Dehydrogenase

Research on the detailed active site configuration of methanol dehydrogenase from Methylophilus W3A1 at 1.9 A resolution highlights the enzyme's structure and the role of its redox cofactor, pyrroloquinoline quinone (PQQ). This study contributes to understanding the biochemical mechanisms of methanol oxidation, which has implications for biofuels and biocatalysis (Xia et al., 1999).

Ugi Reaction Incorporating Redox-Neutral Amine C-H Functionalization

A novel variant of the Ugi reaction, promoting redox-neutral α-amidation with concurrent N-alkylation for pyrrolidine and 1,2,3,4-tetrahydroisoquinoline (THIQ), has been developed. This method represents a new synthetic pathway for constructing complex molecules, potentially useful in medicinal chemistry and drug development (Zhu & Seidel, 2016).

Analysis of Mutant Forms of Methanol Dehydrogenase

Investigations into mutant forms of methanol dehydrogenase lacking an essential calcium ion contribute to a deeper understanding of the enzyme's function and the role of calcium in its activity. This research is relevant for biotechnological applications where methanol dehydrogenase plays a crucial role (Richardson & Anthony, 1992).

Properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c21-18(16-7-10-22-13-16)20-9-6-17(12-20)19-8-5-14-3-1-2-4-15(14)11-19/h1-4,7,10,13,17H,5-6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMOTQNULQNGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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